molecular formula C10H12O2 B1220288 Propyl benzoate CAS No. 2315-68-6

Propyl benzoate

Cat. No. B1220288
Key on ui cas rn: 2315-68-6
M. Wt: 164.20 g/mol
InChI Key: UDEWPOVQBGFNGE-UHFFFAOYSA-N
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Patent
US04960832

Procedure details

The methyl azodicarboxylate resin (4.0 g of 0.28 meq/g, ~1.1 meq) was suspended in THF (150 ml). A solution of benzoic acid (0.134 g, 1.1 mmol) in the THF (10 ml) was added. Ph3P (0.288 g, 1.1 mmol) and n-propanol (0.180 g, 0.22 ml, 3 mmol) in THF (7 ml) were added slowly at 25° C. and the mixture stirred for 26 hours. The resin was filtered and washed with CH2Cl2 (4×150 ml), and Et2O (2×100 ml). The yellow oil obtained on concentration of filtrate and washings was purified by flash chromatography (0.5% EtOAC in hexane) to yield to 55% of n-propyl benzoate. (Using dimethyl azodicarboxylate instead of the resin, a 56% yield was obtained). FT IR (neat) on the ester 1721, 1315 (m), 1276, 1111, 711cm-1 ; 1H NMR (80 MHz CDCl3) δ 0.98 (t, 3H, -CH2CH3), 1.75 (m, 2H, -CH2CH2CH3), 4.25 (t, 2H, --OCH2), 7.43 (t, 3H,) 8.30 (m, 2H) (Ph); EI--MS: 164.0836 (M+, 164.0838 calcd. for C10H12O2).
Name
methyl azodicarboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.134 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.288 g
Type
reactant
Reaction Step Three
Quantity
0.22 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
N(C(OC)=O)=NC([O-])=O.[C:10]([OH:18])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH:19]1[CH:24]=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=C[CH:20]=1.C(O)CC>C1COCC1>[C:10]([O:18][CH2:20][CH2:19][CH3:24])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
methyl azodicarboxylate
Quantity
4 g
Type
reactant
Smiles
N(=NC(=O)[O-])C(=O)OC
Step Two
Name
Quantity
0.134 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.288 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(CC)O
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 26 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with CH2Cl2 (4×150 ml), and Et2O (2×100 ml)
CUSTOM
Type
CUSTOM
Details
The yellow oil obtained on concentration of filtrate and washings
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (0.5% EtOAC in hexane)

Outcomes

Product
Details
Reaction Time
26 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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